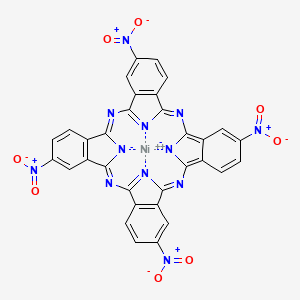
(4,4',4'',4'''-Tetranitrophthalocyaninato)nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,4’,4’‘,4’‘’-Tetranitrophthalocyaninato)nickel is a complex compound that belongs to the phthalocyanine family. Phthalocyanines are macrocyclic compounds with a conjugated ring system, which makes them highly stable and versatile. The nickel center in this compound is coordinated to four nitrophthalocyanine ligands, each containing nitro groups at the 4, 4’, 4’‘, and 4’‘’ positions. This compound is known for its unique electronic, optical, and catalytic properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,4’,4’‘,4’‘’-Tetranitrophthalocyaninato)nickel typically involves the reaction of nickel salts with nitrophthalocyanine precursors. One common method is the cyclotetramerization of 4-nitrophthalonitrile in the presence of a nickel salt, such as nickel(II) acetate, under high-temperature conditions. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or 1-chloronaphthalene, and the product is purified through column chromatography or recrystallization .
Industrial Production Methods
Industrial production of (4,4’,4’‘,4’‘’-Tetranitrophthalocyaninato)nickel may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4,4’,4’‘,4’‘’-Tetranitrophthalocyaninato)nickel undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like sodium dithionite or hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of tetraaminophthalocyaninato nickel complexes.
Substitution: Formation of various substituted phthalocyanine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4,4’,4’‘,4’‘’-Tetranitrophthalocyaninato)nickel has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Mecanismo De Acción
The mechanism of action of (4,4’,4’‘,4’‘’-Tetranitrophthalocyaninato)nickel involves its ability to interact with various molecular targets and pathways. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can induce cell death in cancer cells. The nitro groups can also participate in redox reactions, modulating the compound’s electronic properties and enhancing its catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
Iron(III) phthalocyanine-4,4′,4′′,4′′′-tetrasulfonic acid: Similar in structure but contains sulfonic acid groups instead of nitro groups.
Cobalt(II) phthalocyanine: Contains cobalt instead of nickel and lacks nitro groups.
Copper(II) phthalocyanine: Contains copper and is widely used as a blue pigment in the dye industry.
Uniqueness
(4,4’,4’‘,4’‘’-Tetranitrophthalocyaninato)nickel is unique due to the presence of nitro groups, which enhance its electron-withdrawing properties and make it highly reactive in various chemical reactions. The nickel center also imparts specific catalytic properties that are distinct from other metal phthalocyanines .
Propiedades
Fórmula molecular |
C32H12N12NiO8 |
|---|---|
Peso molecular |
751.2 g/mol |
Nombre IUPAC |
nickel(2+);6,15,24,33-tetranitro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C32H12N12O8.Ni/c45-41(46)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(42(47)48)2-6-18(22)27(34-30)39-32-24-12-16(44(51)52)4-8-20(24)28(36-32)40-31-23-11-15(43(49)50)3-7-19(23)26(35-31)38-29;/h1-12H;/q-2;+2 |
Clave InChI |
JIFKQORSHICJKL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)[N+](=O)[O-])C(=N7)N=C2[N-]3)[N+](=O)[O-])C9=C4C=CC(=C9)[N+](=O)[O-].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


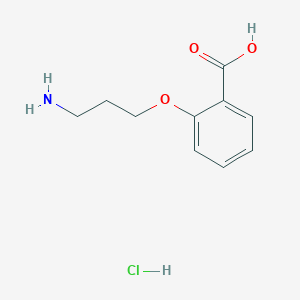
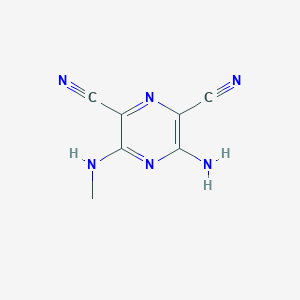
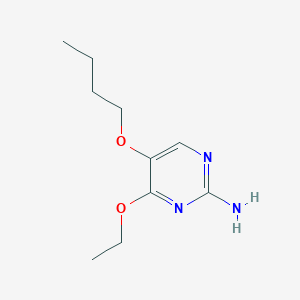

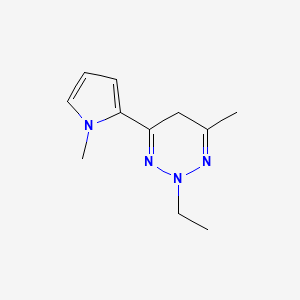
![12-hydroxy-4,8-bis(4-phenylphenyl)-1,2,4,5,6,7-hexahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13105265.png)
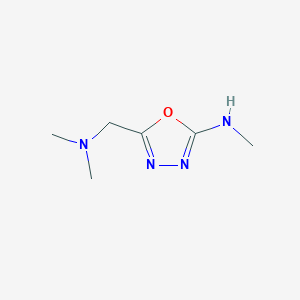
![3-Chloro-4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)amino)benzonitrile](/img/structure/B13105277.png)
![2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-[2-(2-thienyl)ethyl]-](/img/structure/B13105288.png)
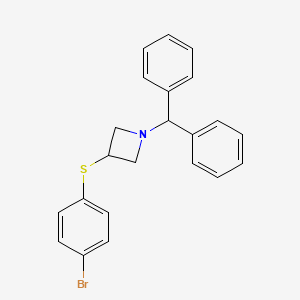
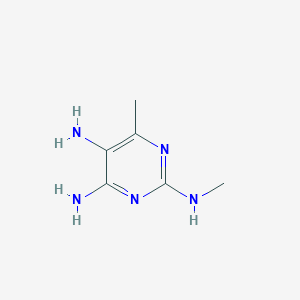

![Benzyl (2,3-dihydro-1H-imidazo[1,2-B]pyrazol-6-YL)carbamate](/img/structure/B13105309.png)

